molecular formula C6H3Cl3O B1455197 2,4,6-Trichlorophenol-3,5-d2 CAS No. 93951-80-5

2,4,6-Trichlorophenol-3,5-d2

Cat. No. B1455197
CAS RN: 93951-80-5
M. Wt: 199.5 g/mol
InChI Key: LINPIYWFGCPVIE-QDNHWIQGSA-N
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Description

“2,4,6-Trichlorophenol-3,5-d2” is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . It is a clear to yellowish crystalline solid with a strong, phenolic odor . It is also known as TCP, phenaclor, Dowicide 2S, Dowcide 2S, and omal .


Molecular Structure Analysis

The molecular formula of “2,4,6-Trichlorophenol-3,5-d2” is C6HD2Cl3O . The molecular weight is 199.46 . The structure of trichlorophenols involves three covalently bonded chlorine atoms .


Physical And Chemical Properties Analysis

It has a boiling point of 246 °C (lit.) and a melting point of 64-66 °C (lit.) . It is soluble in organic solvents and partially soluble in water .

Scientific Research Applications

Environmental Monitoring

2,4,6-Trichlorophenol-3,5-d2: is used as a stable isotopic tracer in environmental studies to monitor the presence and transformation of 2,4,6-trichlorophenol in various ecosystems . This compound can help in tracing the degradation pathways and identifying the persistence of chlorophenols in the environment.

Photocatalytic Degradation Studies

Researchers utilize 2,4,6-Trichlorophenol-3,5-d2 in photocatalytic degradation studies to evaluate the efficacy of different catalysts in breaking down chlorophenols . These studies are crucial for developing effective methods for removing harmful chlorinated compounds from water bodies.

Toxicology and Risk Assessment

2,4,6-Trichlorophenol-3,5-d2: serves as a reference compound in toxicological studies to assess the health risks associated with exposure to chlorophenols . It helps in understanding the potential carcinogenic and mutagenic effects of chlorophenols on living organisms.

Analytical Chemistry

In analytical chemistry, 2,4,6-Trichlorophenol-3,5-d2 is used as an internal standard for quantifying the concentration of chlorophenols in various samples using techniques like gas chromatography-mass spectrometry (GC-MS) . This allows for accurate and precise measurements in complex matrices.

Industrial Process Optimization

This compound is instrumental in optimizing industrial processes that involve chlorophenols. By studying the behavior of 2,4,6-Trichlorophenol-3,5-d2 under different conditions, researchers can improve the efficiency and safety of these processes .

Pesticide Research

2,4,6-Trichlorophenol-3,5-d2: is used in the development and testing of pesticide formulations. Its stable isotopic label allows for the tracking of pesticide degradation and its environmental fate .

Material Science

In material science, 2,4,6-Trichlorophenol-3,5-d2 can be used to study the interaction of chlorophenols with various materials, which is vital for developing materials that can resist or degrade chlorophenols effectively .

Chemical Education

Lastly, 2,4,6-Trichlorophenol-3,5-d2 finds an application in chemical education, where it is used to demonstrate the principles of isotopic labeling and its importance in scientific research .

Mechanism of Action

Target of Action

2,4,6-Trichlorophenol-3,5-d2 primarily targets receptors for diazepines and various anesthetics . These receptors play a crucial role in the nervous system, mediating the effects of these substances.

Mode of Action

The interaction of 2,4,6-Trichlorophenol-3,5-d2 with its targets involves binding at a separate allosteric effector binding site . This binding can modulate the activity of the receptor, leading to changes in the transmission of nerve signals.

Biochemical Pathways

The degradation of 2,4,6-Trichlorophenol-3,5-d2 involves several biochemical pathways. The compound is transformed to 2-chloromaleylacetate by the enzymes TcpA and TcpC . This transformation process affects various biochemical pathways, leading to downstream effects such as the modulation of nerve signal transmission.

Pharmacokinetics

The pharmacokinetics of 2,4,6-Trichlorophenol-3,5-d2 involves its absorption, distribution, metabolism, and excretion (ADME). Human studies indicate that sulfation and glucuronidation are the main metabolic pathways of 2,4,6-Trichlorophenol-3,5-d2, which is excreted in the urine as conjugated metabolites . These processes impact the bioavailability of the compound in the body.

Result of Action

The molecular and cellular effects of 2,4,6-Trichlorophenol-3,5-d2’s action include modulation of nerve signal transmission due to its interaction with diazepine and anesthetic receptors . In addition, its degradation products may also have various biological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,6-Trichlorophenol-3,5-d2. For example, the compound is stable under normal temperatures and pressures . Its degradation and the resulting effects can be influenced by various environmental factors such as ph and the presence of other substances .

properties

IUPAC Name

2,4,6-trichloro-3,5-dideuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINPIYWFGCPVIE-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)O)Cl)[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308055
Record name 2,4,6-Trichlorophen-3,5-d2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorophenol-3,5-d2

CAS RN

93951-80-5
Record name 2,4,6-Trichlorophen-3,5-d2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93951-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorophen-3,5-d2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

About 143 g of phenol (an amount that should lead to an equivalent amount of pentachlorophenol product, by moles, obtained when about 300 g of 2,4,6-trichlorophenol is used) were added to a reactor at 60° C. with 0.75 g of AlCl3 (about 0.25 wt. % based on trichlorophenol). The same stirring rate (100-120 RPM) and chlorine flow rate (1.5 mol/hr) as experiments that started with trichlorophenol were used.
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Synthesis routes and methods II

Procedure details

The addition of ortho-chlorophenol was then stopped and the chlorination was continued until the orthochlorophenol present and the 2,4-dichlorophenol had completely disappeared.
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Synthesis routes and methods III

Procedure details

The selectivity was 0.51 mol of 2,6-dichlorophenol per 1 mol of ortho-chlorophenol introduced.
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Synthesis routes and methods IV

Procedure details

The selectivity of the chlorination of orthochlorophenol to 2,6-dichlorophenol was 0.24 mol/mol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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